molecular formula C17H22I3N3O8 B564407 Iomeprol CAS No. 1185146-41-1

Iomeprol

Cat. No.: B564407
CAS No.: 1185146-41-1
M. Wt: 780.108
InChI Key: NJKDOADNQSYQEV-FIBGUPNXSA-N
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Description

Iomeprol is a pharmaceutical compound used primarily as a radiocontrast agent in X-ray imaging. It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium. This compound is known for its high iodine content, which enhances the contrast of images obtained during radiographic procedures .

Preparation Methods

The preparation of Iomeprol involves several synthetic steps starting from 5-dimethylamino-2,4,6-triiodoisophthalic acid. The process includes:

Industrial production methods focus on optimizing yield, stability, and cost-effectiveness. The process is designed to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Iomeprol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Iomeprol has a wide range of scientific research applications, including:

Mechanism of Action

Iomeprol works by increasing the contrast of X-ray images. The high iodine content in the compound absorbs X-rays, making the areas where it accumulates appear more distinct on the radiograph. This property is particularly useful in visualizing blood vessels, organs, and other structures during diagnostic procedures .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOADNQSYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049061
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78649-41-9
Record name Iomeprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78649-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iomeprol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomeprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iomeprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMEPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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